2-Bromo-4-chloropyrimidine-5-carbonitrile

Catalog No.
S14568430
CAS No.
M.F
C5HBrClN3
M. Wt
218.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloropyrimidine-5-carbonitrile

Product Name

2-Bromo-4-chloropyrimidine-5-carbonitrile

IUPAC Name

2-bromo-4-chloropyrimidine-5-carbonitrile

Molecular Formula

C5HBrClN3

Molecular Weight

218.44 g/mol

InChI

InChI=1S/C5HBrClN3/c6-5-9-2-3(1-8)4(7)10-5/h2H

InChI Key

YGFZKRIBLKBFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)Cl)C#N

2-Bromo-4-chloropyrimidine-5-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms, as well as a cyano group. Its molecular formula is C5H2BrClN4, and it has a molecular weight of approximately 221.45 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry due to its diverse biological activities.

  • Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles, enabling the synthesis of various derivatives.
  • Oxidation and Reduction: The cyano group can participate in oxidation reactions, while reduction can lead to the formation of amines or other functional groups.
  • Coupling Reactions: This compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, which are useful for forming carbon-carbon bonds with other aromatic compounds.

The biological activities of 2-bromo-4-chloropyrimidine-5-carbonitrile are significant. Compounds in the pyrimidine family often exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity: Many derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties: They show effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Some studies suggest that these compounds can reduce inflammation in biological systems.
  • Antiviral Activity: There is ongoing research into their efficacy against viral infections .

The synthesis of 2-bromo-4-chloropyrimidine-5-carbonitrile typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyrimidine derivatives.
  • Bromination and Chlorination: The introduction of bromine and chlorine is typically achieved through electrophilic aromatic substitution reactions.
  • Cyanation: The cyano group is introduced using reagents such as sodium cyanide or trimethylsilyl cyanide under appropriate conditions.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity .

2-Bromo-4-chloropyrimidine-5-carbonitrile finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds targeting various diseases.
  • Agricultural Chemicals: The compound may be used in the development of agrochemicals due to its biological activity against pests and pathogens.
  • Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities .

Studies on the interactions of 2-bromo-4-chloropyrimidine-5-carbonitrile with biological targets have revealed its potential mechanisms of action:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
  • Receptor Binding: The ability to bind to certain receptors can lead to therapeutic effects, particularly in oncology and infectious diseases .

Several compounds share structural similarities with 2-bromo-4-chloropyrimidine-5-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Amino-2-bromopyrimidine-5-carbonitrileAmino group at position 4, bromine at position 2Known for antimicrobial activity
6-Bromo-5-chloropyridine-2-carbonitrileBromine at position 6, chlorine at position 5Exhibits strong reactivity in nucleophilic substitutions
4-Amino-2-chloropyrimidine-5-carbonitrileAmino group at position 4, chlorine at position 2Investigated for anti-inflammatory effects

Each of these compounds exhibits unique biological activities and reactivity patterns that differentiate them from 2-bromo-4-chloropyrimidine-5-carbonitrile. The presence of different substituents leads to variations in their pharmacological profiles and potential applications .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

216.90424 g/mol

Monoisotopic Mass

216.90424 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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